molecular formula C19H28O2S B14737088 2-Undecyl-3,1-benzoxathiin-4-one CAS No. 6629-34-1

2-Undecyl-3,1-benzoxathiin-4-one

Cat. No.: B14737088
CAS No.: 6629-34-1
M. Wt: 320.5 g/mol
InChI Key: PLXQGGOKMAIBCY-UHFFFAOYSA-N
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Description

2-Undecyl-3,1-benzoxathiin-4-one is an organic compound that belongs to the benzoxathiin family. This compound is characterized by a benzene ring fused with an oxathiin ring, which contains both oxygen and sulfur atoms. The undecyl group attached to the benzoxathiin core adds hydrophobic properties, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,1-benzoxathiin-4-ones, including 2-undecyl-3,1-benzoxathiin-4-one, can be achieved through the reaction of propargylic alcohols with salicylic or thiosalicylic acids under catalyst-free and open-air conditions . This method is quite general and provides good yields of the desired benzoxathiinones.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Undecyl-3,1-benzoxathiin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxathiin ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxathiin ring or the undecyl side chain.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxathiin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxathiin core.

Scientific Research Applications

2-Undecyl-3,1-benzoxathiin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s hydrophobic properties make it useful in studying membrane interactions and protein-lipid interactions.

    Industry: It can be used in the development of new materials with unique properties, such as surfactants or lubricants.

Mechanism of Action

The mechanism of action of 2-undecyl-3,1-benzoxathiin-4-one involves its interaction with molecular targets, such as enzymes or receptors. The undecyl group enhances its ability to interact with hydrophobic regions of proteins or membranes, potentially affecting their function. The benzoxathiin core can participate in various chemical interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Undecyl-3,1-benzoxathiin-4-one is unique due to its undecyl side chain, which imparts hydrophobic characteristics and influences its interactions with biological molecules. This makes it particularly interesting for applications in drug development and material science.

Properties

CAS No.

6629-34-1

Molecular Formula

C19H28O2S

Molecular Weight

320.5 g/mol

IUPAC Name

2-undecyl-3,1-benzoxathiin-4-one

InChI

InChI=1S/C19H28O2S/c1-2-3-4-5-6-7-8-9-10-15-18-21-19(20)16-13-11-12-14-17(16)22-18/h11-14,18H,2-10,15H2,1H3

InChI Key

PLXQGGOKMAIBCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1OC(=O)C2=CC=CC=C2S1

Origin of Product

United States

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